3,4-二氯-7-(三氟甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

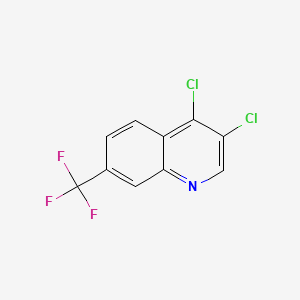

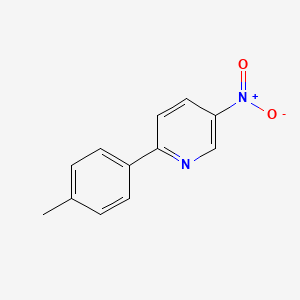

3,4-Dichloro-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4Cl2F3N . It is a variant of quinoline, which is a heterocyclic aromatic organic compound. Quinoline itself has wide applications in the field of medicine and agriculture .

Synthesis Analysis

The synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, 4-Chloro-7-(trifluoromethyl)quinoline is used as a reagent in the preparation of piperazinylquinolines as breast cancer inhibitors .Molecular Structure Analysis

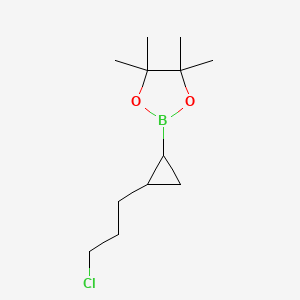

The molecular structure of 3,4-Dichloro-7-(trifluoromethyl)quinoline consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring. In this compound, the 3 and 4 positions of the quinoline core are substituted with chlorine atoms, and the 7 position is substituted with a trifluoromethyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-7-(trifluoromethyl)quinoline would depend on its specific structure. For instance, 4-Chloro-7-(trifluoromethyl)quinoline, a related compound, is a white to light yellow crystal powder .科学研究应用

中性阴离子受体

喹啉的氟化衍生物,例如由 3,4-二氟-1H-吡咯合成的衍生物,已被证明可作为中性阴离子受体,对氟化物、氯化物或磷酸二氢根等阴离子的亲和力显着增强。这些化合物,特别是 2,3-二(3',4'-二氟吡咯-2'基)喹喔啉,对 H2PO4- 的亲和力比非氟化类似物提高了三个数量级。这种亲和力的增强促进了它们作为磷酸阴离子检测的肉眼传感器,展示了在化学传感技术中的实际应用 (Anzenbacher et al., 2000).

喹啉的合成

喹啉及其衍生物由于其广泛的生物活性,在药物化学、生物有机过程和工业有机化学中发挥着至关重要的作用。弗里德兰德合成被强调为构建喹啉骨架的直接方法,展示了该化合物在开发具有增强电子和光子特性的药物剂和纳米结构中的基础意义 (Maleki et al., 2015).

生物成像应用

一项关于合成 7-氨基喹啉(包含氨基和三氟甲基)的研究表明,这些化合物表现出强的分子内电荷转移荧光。这种特性使它们能够特异性地靶向各种细胞系中的高尔基体,展示了它们作为活细胞成像的低成本探针的潜力。此类应用强调了喹啉衍生物在生物成像和细胞生物学研究中的相关性 (Chen et al., 2019).

光伏特性

对 4H-吡喃并[3,2-c]喹啉衍生物用于制造有机-无机光电二极管的研究揭示了它们显着的光伏特性。这些衍生物的电学性质和光电导灵敏度表明它们在开发高效光电二极管中的实用性,突出了在可再生能源领域中的应用 (Zeyada et al., 2016).

缓蚀

喹啉衍生物,例如 2,6-二氯喹啉-3-甲醛及其类似物,对盐酸溶液中的低碳钢表现出优异的缓蚀性能。它们在金属表面的吸附遵循朗缪尔吸附模型,表明它们在保护金属免受腐蚀方面的实际应用。这方面在腐蚀阻力至关重要的工业应用中尤为重要 (Lgaz et al., 2017).

作用机制

安全和危害

As with any chemical compound, handling 3,4-Dichloro-7-(trifluoromethyl)quinoline requires appropriate safety measures. It’s important to avoid ingestion and inhalation, and to use personal protective equipment. If in contact with skin or eyes, it should be washed off immediately with plenty of water .

未来方向

The future directions for the use of 3,4-Dichloro-7-(trifluoromethyl)quinoline could include its further exploration as a reagent in the synthesis of various pharmaceutical compounds. Given the wide range of biological activities exhibited by quinoline derivatives, there may be potential for the development of new therapeutic agents .

属性

IUPAC Name |

3,4-dichloro-7-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOYZTIAFHCDCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671183 |

Source

|

| Record name | 3,4-Dichloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-58-1 |

Source

|

| Record name | 3,4-Dichloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)

![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)

![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)

![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)